molecular formula C19H19N5O2S B2858617 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide CAS No. 2176201-57-1

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B2858617
CAS No.: 2176201-57-1
M. Wt: 381.45
InChI Key: HEIJVOCZEFSKLO-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, a pyridazine ring, and a thiophene ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and pyridazine intermediates, followed by their coupling with the thiophene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine, pyridazine, and thiophene derivatives that share structural features with N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide. Examples include:

  • Pyrimidine-based inhibitors
  • Pyridazine-containing drugs
  • Thiophene-derived materials

Uniqueness

What sets this compound apart is its unique combination of these three heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12(24-18(25)7-6-15(23-24)17-3-2-8-27-17)19(26)20-10-14-9-16(13-4-5-13)22-11-21-14/h2-3,6-9,11-13H,4-5,10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIJVOCZEFSKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=N1)C2CC2)N3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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